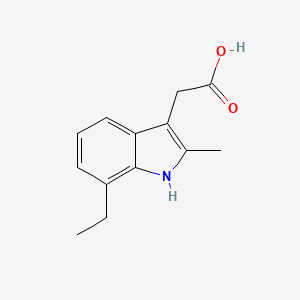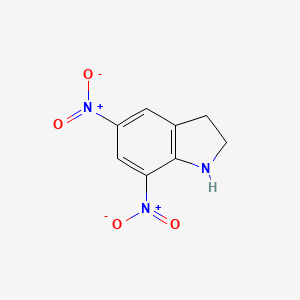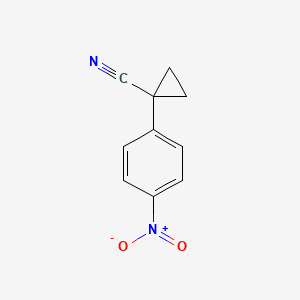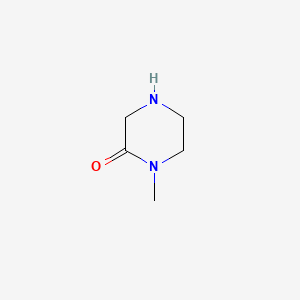![molecular formula C14H16F3NO2 B1308711 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid CAS No. 732256-85-8](/img/structure/B1308711.png)
1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethyl)benzyl)-piperidine-4-carboxylic acid (TFMPCA) is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. TFMPCA is also a useful reagent for the synthesis of other organic compounds. The compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Synthesis of Piperidine Derivatives : Piperidine derivatives, including those related to 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid, have been synthesized from serine and terminal acetylenes, providing a route to optically pure piperidines. The products serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Innovative Synthesis Methods : A new simple synthesis method has been developed for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, showcasing improved yields and simpler operational steps compared to traditional methods. This highlights the ongoing innovation in the synthesis of piperidine derivatives (Chun, 2000).
Crystal and Molecular Structure Studies
Structural Characterization : Studies on the crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to the compound , provide insights into its conformation and bonding interactions. These findings are significant for understanding the chemical behavior and potential applications of similar compounds (Szafran et al., 2007).
Hydrogen Bonding Studies : Research on complexes formed by piperidine-4-carboxylic acid has shed light on hydrogen bonding patterns and spectral properties, contributing to the broader understanding of such compounds' chemical interactions (Komasa et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of the compound 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid are currently unknown
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It is possible that this compound may influence several pathways, leading to downstream effects on cellular functions . More research is needed to understand the full extent of its impact on biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness
Propiedades
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)12-3-1-10(2-4-12)9-18-7-5-11(6-8-18)13(19)20/h1-4,11H,5-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCSXSSVAUPVIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)




![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)




